molecular formula C19H20FN3O3S B2629403 (2-fluorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034508-36-4

(2-fluorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No. B2629403
CAS RN: 2034508-36-4
M. Wt: 389.45
InChI Key: OUONQTVNKNGDBB-UHFFFAOYSA-N
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Description

(2-fluorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20FN3O3S and its molecular weight is 389.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Benaka Prasad et al. (2018) focused on synthesizing and structurally characterizing a bioactive heterocycle related to the compound. They used techniques like IR, NMR, and X-ray diffraction for analysis.

Antimicrobial and Antitumor Activity

  • Holla et al. (2003) synthesized novel compounds using 4-fluorophenyl groups, showing promising antibacterial activities.
  • The antitumor activity of similar fluorophenyl compounds was evaluated by Tang and Fu (2018), who synthesized a compound and tested its efficacy on cancer cell lines.

Antagonist Activity in Neuropharmacology

  • Research by Watanabe et al. (1992) developed derivatives with a fluorophenyl group for 5-HT2 and alpha 1 receptor antagonist activity, indicating potential use in neuropharmacology.

Theoretical and Computational Studies

  • Moreno-Fuquen et al. (2019) conducted theoretical studies involving a compound structurally similar to the queried compound, using density functional theory (DFT) calculations. This provided insights into molecular interactions and energy frameworks (Moreno-Fuquen et al., 2019).

Drug Metabolism and Pharmacokinetics

  • The metabolism of compounds structurally related to the queried compound was studied by Renzulli et al. (2011), focusing on an orexin receptor antagonist, which provides insights into the metabolism and disposition of such compounds in humans.

properties

IUPAC Name

(2-fluorophenyl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-21-17-8-4-5-9-18(17)23(27(21,25)26)14-10-12-22(13-11-14)19(24)15-6-2-3-7-16(15)20/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUONQTVNKNGDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-fluorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

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